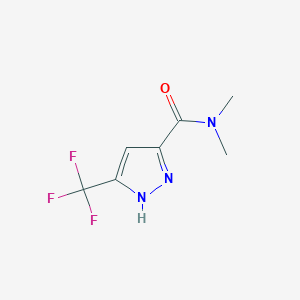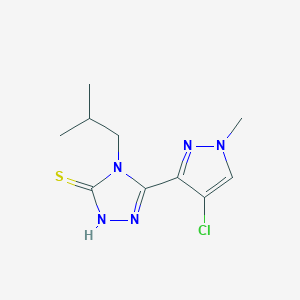
N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as DPTF, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibits the activity of certain enzymes and proteins by binding to their active sites or allosteric sites. This inhibition leads to the suppression of the activity of these enzymes and proteins, which in turn leads to the suppression of the progression of diseases such as cancer and viral infections.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and viral infections. N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has various advantages and limitations for lab experiments. One of the advantages of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its high purity and good yield. This makes it easy to use in lab experiments. However, one of the limitations of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. One of the future directions is the study of its potential use in the treatment of different types of cancer. Another future direction is the study of its potential use in the treatment of viral infections. Additionally, the study of the mechanism of action of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can provide insights into the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has shown promising results in various scientific studies. N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects and has been studied for its potential use in the treatment of different diseases. Further studies are needed to fully understand the mechanism of action of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be achieved using different methods. One of the most commonly used methods is the reaction of 3-(trifluoromethyl)pyrazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. This method yields high purity and good yield of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and viral infections.
Eigenschaften
Molekularformel |
C7H8F3N3O |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
N,N-dimethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H8F3N3O/c1-13(2)6(14)4-3-5(12-11-4)7(8,9)10/h3H,1-2H3,(H,11,12) |
InChI-Schlüssel |
PGIDIMYVSVXYMK-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NNC(=C1)C(F)(F)F |
Kanonische SMILES |
CN(C)C(=O)C1=NNC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B279885.png)